molecular formula C18H22N2O5 B11449117 2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one

2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B11449117
M. Wt: 346.4 g/mol
InChI Key: ZOQUBVAHKPCPTN-UHFFFAOYSA-N
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Description

2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by its unique structure, which includes an isoquinolinone core substituted with ethyl, dimethoxy, and morpholine-4-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides and a suitable base.

    Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using methoxy reagents.

    Morpholine-4-carbonyl Group Addition: The morpholine-4-carbonyl group can be added through an amide formation reaction, where morpholine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling.

    Cellular Pathways: The compound can affect various cellular pathways, including apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6,7-dimethoxy-1,2-dihydroisoquinolin-1-one: Lacks the morpholine-4-carbonyl group.

    6,7-Dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one: Lacks the ethyl group.

Uniqueness

The uniqueness of 2-Ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)-1,2-dihydroisoquinolin-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

2-ethyl-6,7-dimethoxy-4-(morpholine-4-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C18H22N2O5/c1-4-19-11-14(18(22)20-5-7-25-8-6-20)12-9-15(23-2)16(24-3)10-13(12)17(19)21/h9-11H,4-8H2,1-3H3

InChI Key

ZOQUBVAHKPCPTN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)N3CCOCC3

Origin of Product

United States

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